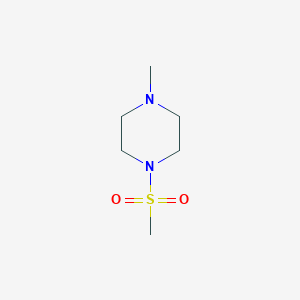

1-(Methylsulfonyl)-4-methylpiperazine

Description

Properties

CAS No. |

59039-17-7 |

|---|---|

Molecular Formula |

C6H14N2O2S |

Molecular Weight |

178.26 g/mol |

IUPAC Name |

1-methyl-4-methylsulfonylpiperazine |

InChI |

InChI=1S/C6H14N2O2S/c1-7-3-5-8(6-4-7)11(2,9)10/h3-6H2,1-2H3 |

InChI Key |

YDOGEBDDNZDNJY-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Functional Comparisons

Pharmacological Activity

- Sigma Receptor Modulation: BD1063 (): Exhibits high selectivity for sigma-1 receptors (Ki < 10 nM) and antagonizes dystonic effects induced by sigma ligands like di-o-tolylguanidine (DTG). BD1063 shifts the dose-response curve of DTG to the right, confirming competitive antagonism .

Anticholinergic Activity :

- Dithiocarbamate derivatives of 4-methylpiperazine (e.g., compound 18 in ) show potent anticholinergic effects on rat ileum, surpassing atropine in efficacy. The dithiocarbamate moiety enhances binding to muscarinic receptors .

Q & A

How can researchers optimize the synthesis of 1-(Methylsulfonyl)-4-methylpiperazine to improve yield and purity?

Basic Research Focus:

The synthesis typically involves sulfonylation of 4-methylpiperazine using methylsulfonyl chloride. Key parameters include:

- Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .

- Temperature control: Reactions are often conducted at 0–25°C to minimize side products .

- Catalyst use: Triethylamine or DMAP can neutralize HCl byproducts, improving reaction efficiency .

- Purification: High-performance liquid chromatography (HPLC) or recrystallization ensures >95% purity .

Advanced Research Focus:

For industrial-scale synthesis, green chemistry principles (e.g., solvent recycling, catalytic efficiency) reduce environmental impact. Microwave-assisted synthesis may shorten reaction times and improve selectivity .

What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Basic Methodology:

- NMR spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR confirm the methylsulfonyl group (δ ~3.0 ppm for S–CH3) and piperazine ring protons (δ ~2.5–3.5 ppm) .

- Mass spectrometry (MS): High-resolution MS verifies molecular weight (e.g., [M+H]<sup>+</sup> at m/z 193.08) .

- HPLC: Reverse-phase C18 columns with UV detection (λ = 210–230 nm) assess purity .

Advanced Analysis:

- X-ray crystallography: Resolves 3D conformation, critical for understanding binding interactions .

- Tandem MS/MS: Identifies degradation products or impurities in stability studies .

How does the methylsulfonyl group influence the biological activity of this compound compared to other piperazine derivatives?

Basic Mechanistic Insight:

The methylsulfonyl group enhances electrophilicity and hydrogen-bonding capacity, potentially increasing receptor-binding affinity. For example, sulfonamide-containing piperazines often target serotonin or dopamine receptors .

Advanced Research Insight:

Comparative studies with analogs (e.g., 1-(Ethylsulfonyl)-4-methylpiperazine) reveal that the methyl group optimizes lipophilicity (logP ~1.2), balancing blood-brain barrier penetration and solubility . In vitro assays (e.g., radioligand binding) quantify affinity for specific GPCRs .

How should researchers address contradictions in reported biological activities of this compound derivatives?

Methodological Approach:

- Systematic SAR studies: Vary substituents (e.g., replacing methylsulfonyl with acetyl) to isolate contributions to activity .

- Assay standardization: Use consistent cell lines (e.g., HEK293 for receptor binding) and controls to minimize variability .

- Meta-analysis: Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies to identify trends .

Example: Discrepancies in IC50 values for kinase inhibition may arise from differences in ATP concentrations or incubation times .

What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

Advanced Methodologies:

- Molecular docking (AutoDock Vina): Models interactions with CYP450 enzymes to predict metabolic stability .

- QSAR models: Utilize descriptors like topological polar surface area (TPSA ~45 Ų) to estimate oral bioavailability .

- MD simulations (GROMACS): Assess membrane permeability via free-energy profiles in lipid bilayers .

How do substituents on the piperazine ring affect the reactivity of this compound in further derivatization?

Experimental Design:

- Electrophilic substitution: The methyl group at position 4 directs electrophiles to the nitrogen at position 1, enabling regioselective functionalization .

- Nucleophilic displacement: Methylsulfonyl acts as a leaving group in SN2 reactions with amines or thiols .

Case Study: Fluorination at position 2 of the piperazine ring (e.g., 1-(Methylsulfonyl)-2-fluoro-4-methylpiperazine) increases metabolic stability by reducing CYP2D6 oxidation .

What are understudied research avenues for this compound in medicinal chemistry?

Future Directions:

- Target identification: Screen against orphan GPCRs (e.g., GPR35) using high-content imaging .

- Prodrug development: Mask the sulfonyl group with ester linkages to improve oral absorption .

- Toxicogenomics: RNA-seq analysis of hepatocytes identifies off-target gene expression risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.